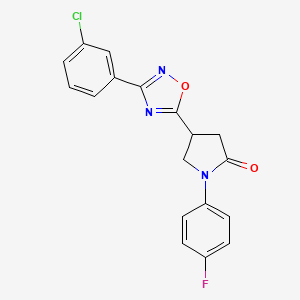

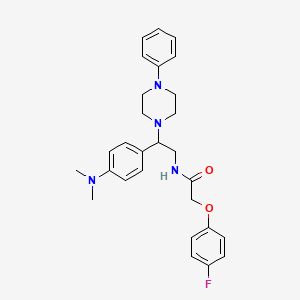

N1-(3,4-二甲苯基)-N2-(2-(2-羟乙氧基)-2-(对甲苯基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the formation of oxalamide groups and the attachment of various substituents to this central structure. For instance, the molecule N,N'-bis(4-pyridylmethyl)oxalamide discussed in the first paper features an oxalamide group with pyridylmethyl substituents. The synthesis of such molecules typically requires the formation of amide bonds and may involve steps to protect and deprotect various functional groups during the synthesis process.

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is characterized by the presence of an oxalamide core, which can form hydrogen bonds with adjacent molecules. In the case of N,N'-bis(4-pyridylmethyl)oxalamide, the molecule has an inversion center in the middle of the oxalamide group, and adjacent molecules are linked through intermolecular N-H...N and C-H...O hydrogen bonds, forming an extended supramolecular network . This suggests that N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide may also form similar hydrogen-bonded networks due to the presence of the oxalamide group.

Chemical Reactions Analysis

The reactivity of oxalamide derivatives can be influenced by the substituents attached to the oxalamide group. The presence of functional groups such as hydroxyethoxy and tolyl groups in N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide may affect its reactivity in chemical reactions. The papers do not provide specific reactions for the molecule , but the hydrogen bonding capability of the oxalamide group can play a significant role in its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives can vary widely depending on their molecular structure. The crystal packing and hydrogen bonding patterns observed in the structures of related compounds suggest that these molecules may exhibit solid-state properties such as polymorphism and may have specific solubility characteristics in different solvents . The presence of dimethylphenoxy and hydroxyethoxy groups can also influence properties like melting point, boiling point, and solubility.

科学研究应用

催化和羟基化

该化合物用于催化系统中,特别是在温和条件下羟基化(杂)芳基卤化物。使用 Cu(acac)2 与相关的草酰胺衍生物可以有效羟基化,在相对较低的温度下生成苯酚和羟基化杂芳烃,产率良好至极好。该过程对于合成在制药和材料科学中具有潜在应用的复杂分子具有重要意义 (Shanghua Xia 等,2016)。

偶联反应

在另一个应用中,类似的草酰胺衍生物已被证明是末端炔烃与芳基卤化物的铜催化偶联反应中的有效配体。该过程对于制备内炔烃至关重要,内炔烃是有机合成中的有价值的中间体,为合成各种复杂有机分子提供了一条途径 (Ying Chen 等,2023)。

4-二甲氨基苯基乙二酸二乙酯的合成

该化合物还参与了 4-二甲氨基苯基乙二酸二乙酯的合成,展示了其在有机合成中的多功能性。此特定合成展示了该化合物在生成用于进一步化学转化的中间体中的作用,突出了其在开发新的合成路线中的重要性 (Y. Li,1984)。

环境和生物相互作用

此外,该化合物的结构让人联想到在环境污染物及其降解背景下研究的那些化合物。例如,具有结构相似性的聚乙氧基化烷基酚以其环境持久性和潜在的内分泌干扰作用而闻名。该领域的研究强调了了解此类化合物的降解途径以减轻其环境影响的重要性 (C. Planas 等,2002)。

药物研究

在药物研究中,结构相关的化合物已被探索其作为候选药物的潜力,说明了草酰胺衍生物在药物化学中的广泛适用性。这包括对其结合特性、作用机制和与生物靶标的相互作用的研究,这对开发新的治疗剂至关重要 (A. Casini 等,2006)。

属性

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-14-4-7-17(8-5-14)19(27-11-10-24)13-22-20(25)21(26)23-18-9-6-15(2)16(3)12-18/h4-9,12,19,24H,10-11,13H2,1-3H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIOWAOMCPZXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)C)C)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2553866.png)

![5,6,7-Trimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2553868.png)

![2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile](/img/structure/B2553871.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553873.png)

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2553876.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone](/img/structure/B2553877.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2553879.png)